2,2,7,7-Tetramethyl-1,4-diazepane
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Overview
Description
2,2,7,7-Tetramethyl-1,4-diazepane is a seven-membered nitrogen heterocycle with the molecular formula C9H20N2. This compound is characterized by its unique structure, which includes two nitrogen atoms and four methyl groups attached to the carbon atoms at positions 2 and 7. The presence of these methyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Mechanism of Action
Target of Action
It is known that 1,4-diazepines, a class of compounds to which 2,2,7,7-tetramethyl-1,4-diazepane belongs, often interact with the gamma-aminobutyric acid (gaba) neurotransmitter system .
Mode of Action
1,4-diazepines are known to modulate the activity of the gaba neurotransmitter system . They can increase or decrease the excitability of neurons, thereby regulating brain activity .
Biochemical Pathways
Given its potential interaction with the gaba neurotransmitter system, it may influence pathways related to neuronal signaling and brain function .
Result of Action
Given its potential interaction with the gaba neurotransmitter system, it may have effects on neuronal signaling and brain function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-1,4-diazepane can be achieved through various methods. One common approach involves the reaction of diaminopropane with acetone under acidic conditions, followed by cyclization to form the diazepane ring. Another method includes the reductive amination of ketones with diamines, using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and metal catalysts, such as palladium or platinum, is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the diazepane to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, where electrophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated diazepane derivatives.
Scientific Research Applications
2,2,7,7-Tetramethyl-1,4-diazepane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Comparison with Similar Compounds
1,4-Diazepane: Lacks the methyl groups at positions 2 and 7, resulting in different steric and electronic properties.
2,5,5,7-Tetramethyl-1,4-diazepane: Similar structure but with different methyl group positioning, affecting its reactivity and applications.
Piperazine: A six-membered nitrogen heterocycle with different chemical properties and applications.
Uniqueness: 2,2,7,7-Tetramethyl-1,4-diazepane is unique due to its specific methyl group positioning, which imparts distinct steric hindrance and influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,7,7-tetramethyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-6-10-7-9(3,4)11-8/h10-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOUCSLTXCUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC(N1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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